molecular formula C5H6ClNO3 B8498630 3-cyano-3-Hydroxy-4-Chlorobutyric Acid

3-cyano-3-Hydroxy-4-Chlorobutyric Acid

Cat. No. B8498630
M. Wt: 163.56 g/mol
InChI Key: ZTBMWAFZFDPZGA-UHFFFAOYSA-N
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Description

3-cyano-3-Hydroxy-4-Chlorobutyric Acid is a useful research compound. Its molecular formula is C5H6ClNO3 and its molecular weight is 163.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-cyano-3-Hydroxy-4-Chlorobutyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyano-3-Hydroxy-4-Chlorobutyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-cyano-3-Hydroxy-4-Chlorobutyric Acid

Molecular Formula

C5H6ClNO3

Molecular Weight

163.56 g/mol

IUPAC Name

4-chloro-3-cyano-3-hydroxybutanoic acid

InChI

InChI=1S/C5H6ClNO3/c6-2-5(10,3-7)1-4(8)9/h10H,1-2H2,(H,8,9)

InChI Key

ZTBMWAFZFDPZGA-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CCl)(C#N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting 3-oxo-4-chlorobutyric acid with HCN in an aqueous system to form 3-cyano-3-hydroxy-4-chlorobutyric acid,
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Synthesis routes and methods II

Procedure details

68.8 g of 3-oxo-4-chlorobutyric acid (94.2 percent purity by NMR) (0.476 mols) was mixed with 200 ml of distilled water in a three neck flask fitted with a thermometer, dropping funnel, stirrer and connected via an ice condenser to a nitrogen bubbler which was connected to a NaOH trap in series. Sodium cyanide (24.5 g) (0.50 mol) was dissolved in 75 ml of water and placed in the dropping funnel. The contents of the flask were cooled in an ice bath and the NaCN solution added at 10°-15°C to give a pH of 8. The mixture was brought to a pH of 0.8 with 46 ml (0.568 mol) concentrated HCl and then extracted with five 100 ml. portions of ether. The combined ether extract was dried with anhydrous MgSO4. After filtering off the drying agent and washing the solids with ether, the ether was evaporated on a rotary evaporator at 35°-40°C. Assay of the 78.3 g of product by NMR showed 80.6 percent 3-cyano-3-hydroxy-4-chlorobutyric acid, 8.22 percent water, 3.53 percent acetoacetic acid and 7.6 percent ether. The last traces of ether and water were quite difficult to remove. The yield was 82 percent.
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68.8 g
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200 mL
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24.5 g
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75 mL
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46 mL
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Synthesis routes and methods III

Procedure details

In an alternate procedure, the 3-oxo-4-chlorobutyric acid from 11 is reacted at 12 directly with HCN in the absence of ammonium or metal cations to produce 3-cyano-3-hydroxy-4-chlorobutyric acid for feed to hydrolysis step 15.
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